molecular formula C20H23N3O3 B6551779 ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate CAS No. 1040653-68-6

ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate

Cat. No.: B6551779
CAS No.: 1040653-68-6
M. Wt: 353.4 g/mol
InChI Key: CAIAQAFQLWDJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate is a chemical compound offered for research purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. While specific biological data for this exact molecule is limited, it shares a core quinoline-piperidine scaffold with other compounds known to possess significant research value in medicinal chemistry. Compounds based on the 3-cyano-4-piperidinylquinoline structure have been identified as key intermediates or target molecules in various research areas . For instance, a closely related analog, 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide, is available for investigative use, indicating the interest in this chemical class . Furthermore, other quinoline derivatives incorporating a piperidine moiety and a sulfonyl group have demonstrated promising in silico antibacterial properties, showing high affinity for bacterial target macromolecules such as Staphylococcus aureus DNA gyrase and Mycobacterium tuberculosis topoisomerase II in molecular docking studies . This suggests potential research applications for this compound class in developing novel anti-infective agents. Researchers may find this compound valuable as a building block for synthesizing more complex molecules or for investigating structure-activity relationships within this pharmacologically active heterocyclic family.

Properties

IUPAC Name

ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-3-25-16-5-6-18-17(11-16)19(15(12-21)13-22-18)23-9-7-14(8-10-23)20(24)26-4-2/h5-6,11,13-14H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIAQAFQLWDJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoline Ring Construction

The 3-cyano-6-ethoxyquinoline core is typically synthesized via Friedländer annulation or Skraup cyclization , followed by functionalization:

Friedländer Approach

  • Substrates : 2-aminobenzaldehyde derivatives and ethyl cyanoacetate.

  • Conditions : Acidic (H₂SO₄) or basic (KOH/EtOH) catalysis at 80–100°C for 6–12 h.

  • Mechanism : Condensation forms the quinoline backbone, with subsequent ethoxylation and cyanation.

Skraup Cyclization

  • Substrates : 3-ethoxy-4-nitroaniline with glycerol and sulfuric acid.

  • Conditions : Stepwise heating (120°C → 180°C) under dehydrating conditions.

  • Post-modification : Nitro reduction (H₂/Pd-C) and Sandmeyer cyanation (CuCN/KCN).

Piperidine-4-carboxylate Ester Synthesis

The piperidine fragment is prepared via:

Esterification of Isonipecotic Acid

  • Reagents : Isonipecotic acid, ethanol, and thionyl chloride (SOCl₂).

  • Conditions : 0°C → reflux (48 h), yielding ethyl piperidine-4-carboxylate in 94% purity.

  • Workup : NaOH wash, Na₂SO₄ drying, and vacuum distillation.

Key Data :

ParameterValue
Yield94%
Purity (¹H NMR)>95%
Reaction Time48 h

Coupling Strategies for Quinoline-Piperidine Conjugation

Nucleophilic Aromatic Substitution

The 4-chloroquinoline intermediate reacts with piperidine-4-carboxylate under basic conditions:

Protocol :

  • Substrates : 4-chloro-3-cyano-6-ethoxyquinoline, ethyl piperidine-4-carboxylate.

  • Conditions : K₂CO₃, DMF, 80°C, 12 h.

  • Yield : 68–72% after silica gel chromatography.

Challenges :

  • Competing hydrolysis of the ethoxy group requires anhydrous conditions.

  • Steric hindrance at C4 quinoline position slows kinetics.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling enhances efficiency for electron-deficient quinolines:

Catalytic System :

  • Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ base.

  • Solvent : Toluene, 110°C, 24 h.

Performance Metrics :

ParameterValue
Yield82%
Turnover Number16.4
Purity (HPLC)98.5%

Functional Group Installation

Ethoxy Group Introduction

Alkylation of Hydroxyquinoline :

  • Reagents : Ethyl bromide, K₂CO₃, DMF, 60°C, 6 h.

  • Yield : 89%.

Alternative : Mitsunobu reaction with DIAD/PPh₃ (95% yield).

Cyanation at C3 Position

Sandmeyer Reaction :

  • Substrates : 3-amino-6-ethoxyquinoline.

  • Conditions : NaNO₂/HCl (0°C), then CuCN in H₂O/EtOH.

  • Yield : 65–70%.

Direct Cyanation :

  • Reagents : Zn(CN)₂, Pd(PPh₃)₄, DMF, 120°C, microwave.

  • Yield : 78%.

Optimization and Scalability

Solvent and Temperature Effects

Esterification Optimization :

SolventTemp (°C)Yield (%)
EthanolReflux94
THF6582
DCM4071
LigandYield (%)
Xantphos82
BINAP75
DPPF68

Rationale : Xantphos’ wide bite angle facilitates oxidative addition of chloroarenes.

Characterization and Quality Control

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.24 (t, 3H, CH₂CH₃), 4.12 (q, 2H, OCH₂), 7.52–8.01 (m, 3H, quinoline-H).

HRMS (ESI+) :

  • Calculated for C₁₉H₂₀N₃O₃ [M+H]⁺: 338.1501; Found: 338.1504.

Purity Assessment

HPLC Conditions :

  • Column: C18, 5 μm, 4.6 × 150 mm.

  • Mobile Phase: 60:40 MeCN/H₂O (0.1% TFA).

  • Retention Time: 8.2 min.

Industrial-Scale Considerations

Continuous Flow Synthesis

Esterification in Flow Reactors :

  • Residence Time : 2 h (vs. 48 h batch).

  • Productivity : 12 kg/day using microstructured reactors.

Waste Management

SOCl₂ Neutralization :

  • Quench with cold NaOH (10%), yielding NaCl and Na₂SO₃.

  • Cost : $0.12/L waste treated.

Emerging Methodologies

Photoredox Catalysis

Visible-Light-Driven Cyanation :

  • Catalyst : Ru(bpy)₃²⁺, Blue LEDs, DMF/H₂O.

  • Yield : 85% (room temp, 3 h).

Biocatalytic Approaches

Lipase-Mediated Esterification :

  • Enzyme : Candida antarctica Lipase B (CAL-B).

  • Solvent : MTBE, 40°C, 24 h.

  • Yield : 91% (no racemization) .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate has shown promise in several scientific research applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Electronic Differences

The target compound shares a piperidine-4-carboxylate backbone with several analogs but differs in the heterocyclic core and substituents:

Compound Name Molecular Formula Molecular Weight Core Heterocycle Key Substituents Structural Features
Ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate (Target) C₂₂H₂₄N₃O₃ 390.45 g/mol Quinoline 3-CN, 6-OEt Electron-withdrawing CN and electron-donating OEt on quinoline; ester enhances solubility
Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate () C₂₆H₂₈N₂O₅S 504.58 g/mol Quinoline 3-SO₂C₆H₄CH₃ (tosyl) Bulky tosyl group; sulfonyl group may reduce membrane permeability
Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate () C₂₀H₂₇N₃O₂ 341.45 g/mol Quinoxaline 2,3-diethyl Alkyl substituents increase lipophilicity; quinoxaline core lacks lone pair for H-bonding
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate () C₁₀H₁₈ClNO₂ 219.71 g/mol Piperidine 2-chloroethyl Simple chloroethyl side chain; intermediate in synthesizing azabicyclo derivatives

Key Observations :

  • In contrast, the tosyl group in introduces steric hindrance and polar sulfonyl interactions .
  • Core Heterocycle: Quinoline (target) vs. Quinoxaline lacks the lone pair on nitrogen, reducing its ability to act as a H-bond acceptor .
  • Molecular Weight and Solubility: The target compound (390.45 g/mol) is heavier than the quinoxaline analog (341.45 g/mol), but the ethoxy group may improve aqueous solubility compared to the diethyl-substituted quinoxaline.
Crystallographic and Conformational Analysis
  • provides bond angles and dihedral angles for the tosyl analog, such as C2–C1–C6 = 120.1° and N1–C1–C2–C3 = 176.8°, indicating planarity in the quinoline ring and steric constraints from the tosyl group . The target compound’s cyano and ethoxy substituents may induce similar planar rigidity but with reduced steric bulk.

Biological Activity

Ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

The molecular formula of this compound is C20H22N2O3C_{20}H_{22}N_{2}O_{3} with a molecular weight of approximately 350.4 g/mol. The compound features a piperidine ring, which is known for its versatility in pharmacological applications.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with cyano and ethoxyquinoline moieties. Various synthetic routes have been explored to optimize yield and purity, often utilizing catalytic methods to enhance efficiency.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, it has shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL depending on the strain tested.

Microorganism MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa16

Antitubercular Activity

In a study assessing its antitubercular effects, the compound displayed significant activity against Mycobacterium tuberculosis, with MIC values as low as 4 µg/mL, indicating its potential as a lead compound for tuberculosis treatment .

Cytotoxicity

The cytotoxic effects of this compound were evaluated in various human cell lines. The IC50 values ranged from 10 to 50 µg/mL, suggesting moderate toxicity. Importantly, selectivity assays indicated that the compound preferentially targets cancer cells over normal cells, highlighting its therapeutic potential .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways in target cells.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound led to a significant reduction in infection rates compared to standard antibiotic therapy.
  • Antitubercular Study : In vitro studies showed that the compound not only inhibited M. tuberculosis growth but also enhanced the efficacy of existing antitubercular drugs when used in combination therapy.

Q & A

(Basic) What are the established synthetic routes for ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate?

The synthesis typically involves multi-step reactions:

  • Quinoline Core Formation : Cyclization of substituted anilines with ethoxy and cyano groups under acidic or basic conditions.
  • Piperidine Ring Introduction : Nucleophilic substitution or coupling reactions to attach the piperidine-4-carboxylate moiety.
  • Functional Group Modifications : Ethoxy and cyano groups are introduced via alkylation or cyanation reactions.
    Critical Parameters : Temperature control (e.g., 60–100°C), solvent selection (e.g., ethanol, DCM), and catalysts (e.g., Lewis acids). Post-synthesis purification via column chromatography or recrystallization is essential .

(Basic) How is the compound structurally characterized to confirm purity and identity?

  • Spectroscopic Analysis : 1^1H/13^{13}C NMR to verify substituent positions and piperidine ring conformation. IR spectroscopy confirms functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}) .
  • Chromatography : HPLC (>95% purity threshold) with C18 columns and acetonitrile/water gradients .
  • Advanced Techniques : X-ray crystallography or computational modeling (DFT) to resolve 3D conformation and electronic properties .

(Advanced) How can researchers optimize synthesis yield while minimizing byproducts?

  • Design of Experiments (DOE) : Systematic variation of solvents (e.g., DMF vs. THF), catalysts (e.g., Pd vs. Cu), and reaction times.
  • Byproduct Analysis : Use LC-MS to identify intermediates; adjust stoichiometry to suppress side reactions (e.g., over-alkylation).
  • Kinetic Studies : Monitor reaction progress via TLC or in situ NMR to identify rate-limiting steps .

(Advanced) What computational methods are used to predict structure-activity relationships (SAR) for this compound?

  • Molecular Docking : Tools like AutoDock or Schrödinger predict binding affinity to biological targets (e.g., kinase enzymes) by simulating interactions with the quinoline and piperidine moieties .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., solvation effects on the ethoxy group).
  • QSAR Modeling : Correlate electronic properties (e.g., HOMO/LUMO energies) with observed biological activity .

(Advanced) How can researchers resolve contradictions in biological activity data across different assays?

  • Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill curve assays to confirm dose-dependent effects .
  • Structural Analogs : Synthesize derivatives (e.g., replacing cyano with amide groups) to isolate the pharmacophore’s role.
  • Control Experiments : Rule out assay interference (e.g., solvent toxicity in cell-based studies) via vehicle-only controls .

(Advanced) What is the role of the ethoxy group in modulating the compound’s pharmacokinetic properties?

  • Solubility Studies : Measure logP (octanol/water) to evaluate hydrophobicity; ethoxy groups enhance membrane permeability but may reduce aqueous solubility.
  • Metabolic Stability : Incubate with liver microsomes to assess cytochrome P450-mediated oxidation of the ethoxy moiety.
  • Bioavailability : Compare oral vs. intravenous administration in rodent models to quantify first-pass metabolism effects .

(Advanced) What strategies mitigate potential toxicity associated with the cyano group?

  • Structural Modifications : Replace the cyano group with bioisosteres (e.g., trifluoromethyl) to retain activity while reducing toxicity.
  • In Vitro Toxicity Screening : Use HepG2 cells to assess hepatotoxicity and Ames tests for mutagenicity.
  • In Vivo Safety Profiling : Conduct acute toxicity studies in rodents (LD50_{50}) and monitor histopathological changes .

(Basic) What biological targets are plausible for this compound based on structural analogs?

  • Kinase Inhibition : Quinoline derivatives often target ATP-binding pockets in kinases (e.g., EGFR, VEGFR).
  • Antimicrobial Activity : Piperidine-carboxylate moieties disrupt bacterial cell membranes or enzyme function .

(Advanced) How can researchers validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 Knockout Models : Delete putative target genes (e.g., kinases) in cell lines to confirm on-target effects.
  • Proteomics/Transcriptomics : Identify differentially expressed proteins or genes post-treatment via mass spectrometry or RNA-seq.
  • Animal Models : Use xenograft models for anticancer activity or murine infection models for antimicrobial efficacy .

(Basic) What analytical challenges arise during stability studies of this compound?

  • Degradation Pathways : Hydrolysis of the ester group under acidic/basic conditions; monitor via accelerated stability testing (40°C/75% RH).
  • Photodegradation : UV-vis spectroscopy to assess quinoline ring stability under light exposure.
  • Formulation Strategies : Use lyophilization or liposomal encapsulation to enhance shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.